2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that features both indole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 1H-indole-3-thiol with 2-bromo-N-(thiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified indole or thiazole derivatives.
Substitution: Various substituted indole or thiazole compounds.
Scientific Research Applications
2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-indol-3-yl)thio)acetamide
- N-(thiazol-2-yl)acetamide
- 1H-indole-3-thiol
Uniqueness
2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both indole and thiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its individual components .
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c17-12(16-13-14-5-6-18-13)8-19-11-7-15-10-4-2-1-3-9(10)11/h1-7,15H,8H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBSLIKTMEUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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